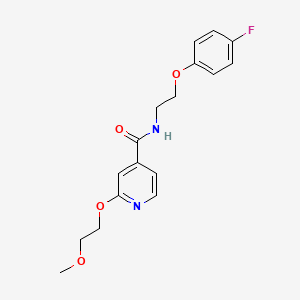
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained significant attention in the scientific community due to its potential use in the treatment of chronic pain conditions. In
科学的研究の応用
Fluoroionophores for Metal Detection
N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide and its derivatives have applications as fluoroionophores, substances that can form complexes with metals and exhibit fluorescence. These fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives, showing significant spectral diversity when interacting with various metal cations. Specifically, these compounds can chelate Zn^2+ in both organic and semi-aqueous solutions, identifying Zn^2+ among acetates, chloride, and perchlorate salts. Such specificity and sensitivity make these fluoroionophores valuable for cellular metal staining, offering potential applications in biological research and medical diagnostics to track and analyze metal ions within cellular environments (Hong et al., 2012).
Synthesis and Biological Activity of Fluorinated Compounds
Research into fluorinated compounds, such as those structurally related to this compound, has shown that fluorination can significantly impact the biological activity of chemical entities. For instance, fluorinated retinoic acids and their analogues have been synthesized and tested for their antipapilloma effect in chemically induced skin papillomas in mice, revealing the potential of fluorinated derivatives in therapeutic applications. These studies highlight the role of fluorination in enhancing the biological properties of compounds, potentially leading to more effective treatments for various conditions (Chan et al., 1982).
Directed Assembly of Copper(II)-Carboxylates
The compound's structural framework facilitates the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs, utilizing isonicotinamide as a supramolecular reagent. This process demonstrates the compound's utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs, despite the presence of structurally diverse inorganic building blocks. The ability to form such structures could be leveraged in material science for the development of novel materials with specific electronic, magnetic, or catalytic properties (Aakeröy et al., 2003).
Ligand Binding and Synthesis of Tropane Ring Analogues
Investigations into the synthesis of tropane ring analogues, including those related to this compound, have explored their potential in ligand binding applications. Such studies contribute to our understanding of the structural requirements for binding to specific receptors or transporters, which is crucial for the design of new therapeutic agents. Understanding how different structural elements affect binding affinity and selectivity can guide the development of drugs with improved efficacy and reduced side effects (Keverline-Frantz et al., 1998).
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-22-10-11-24-16-12-13(6-7-19-16)17(21)20-8-9-23-15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMOPNGGQUJTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2729772.png)
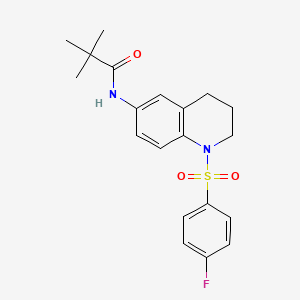
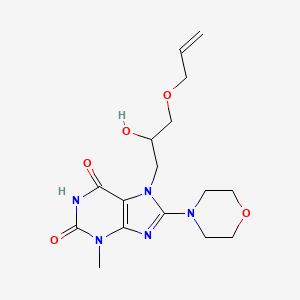
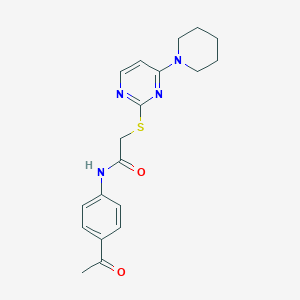

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2729780.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)

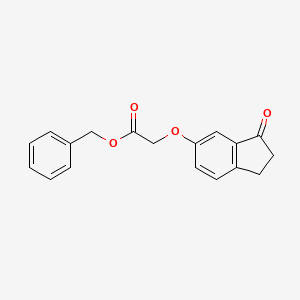
![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)
![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)
![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)